Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate
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Overview
Description
Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by a cyclopropane ring substituted with a methoxyphenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenyl diazomethane with methyl acrylate in the presence of a catalyst such as rhodium acetate. This reaction proceeds under mild conditions and yields the desired cyclopropane derivative with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through standard techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylcyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group and ester functionality also play roles in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Methyl trans-3-(4-Methoxyphenyl)glycidate: Similar in structure but contains an epoxide ring instead of a cyclopropane ring.
Ethyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl trans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is unique due to its specific combination of a cyclopropane ring and methoxyphenyl group, which imparts distinct reactivity and potential biological activities. Its structural features make it a valuable compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
XMGQSHLGMZJUJV-WDEREUQCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)OC |
Origin of Product |
United States |
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